molecular formula C16H17NO4 B7515178 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide

Cat. No. B7515178
M. Wt: 287.31 g/mol
InChI Key: CCHKFOUFASICDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide, also known as DBM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DBM belongs to the class of organic compounds known as benzodioxoles, and it has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects.

Mechanism of Action

The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide has been found to inhibit the activity of the NF-κB pathway, which plays a key role in inflammation and cancer progression. In addition, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide has been shown to activate the AMPK pathway, which is involved in regulating cellular metabolism and energy balance.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide has been found to exert a wide range of biochemical and physiological effects in cells and organisms. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide has also been found to protect against oxidative stress and DNA damage, which are implicated in aging and age-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide in lab experiments is its relatively low toxicity and high stability, which makes it a safe and reliable compound for in vitro and in vivo studies. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide. One area of interest is the development of novel N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide derivatives with improved solubility and bioavailability, which could enhance its therapeutic potential. In addition, further studies are needed to elucidate the precise mechanisms of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide and its derivatives, which could provide insights into the development of new treatments for cancer, inflammation, and other diseases. Finally, studies are needed to investigate the safety and efficacy of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide in human clinical trials, which could pave the way for its use as a therapeutic agent in the future.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with 2,3-dimethylfuran-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide has been extensively studied for its potential therapeutic properties in various fields of scientific research. In the field of cancer research, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide has been found to exhibit anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth. In addition, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-11-13(7-8-19-11)16(18)17(2)9-12-10-20-14-5-3-4-6-15(14)21-12/h3-8,12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHKFOUFASICDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N(C)CC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,2-dimethylfuran-3-carboxamide

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